molecular formula C14H21NO2S B2948851 N-(2-(5-acetylthiophen-2-yl)ethyl)-3,3-dimethylbutanamide CAS No. 2034569-44-1

N-(2-(5-acetylthiophen-2-yl)ethyl)-3,3-dimethylbutanamide

Cat. No.: B2948851
CAS No.: 2034569-44-1
M. Wt: 267.39
InChI Key: HFVRLYQQCMGHHH-UHFFFAOYSA-N
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Description

N-(2-(5-acetylthiophen-2-yl)ethyl)-3,3-dimethylbutanamide is a synthetic chemical compound of high purity, provided for research and development purposes. This product is intended for the use by qualified scientists and researchers in laboratory settings only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any personal uses. Researchers are advised to consult the product's safety data sheet (SDS) prior to handling and to adhere to all applicable laboratory safety protocols.The specific biochemical properties, mechanism of action, and research applications of this compound are areas of ongoing investigation. Compounds featuring thiophene and butanamide motifs are often explored in various scientific fields, including medicinal chemistry and chemical biology. Potential research interests may involve investigating its role as a potential enzyme inhibitor or as a synthetic intermediate for the development of novel bioactive molecules. Further study is required to fully elucidate its pharmacological profile and research value.

Properties

IUPAC Name

N-[2-(5-acetylthiophen-2-yl)ethyl]-3,3-dimethylbutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO2S/c1-10(16)12-6-5-11(18-12)7-8-15-13(17)9-14(2,3)4/h5-6H,7-9H2,1-4H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFVRLYQQCMGHHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(S1)CCNC(=O)CC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiophene derivatives, including N-(2-(5-acetylthiophen-2-yl)ethyl)-3,3-dimethylbutanamide, often involves condensation reactions. Common methods include the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . These reactions typically involve the condensation of sulfur with α-methylene carbonyl compounds and α-cyano esters .

Industrial Production Methods

Industrial production of thiophene derivatives may involve large-scale condensation reactions using efficient catalysts and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-(5-acetylthiophen-2-yl)ethyl)-3,3-dimethylbutanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce halogens or other functional groups onto the thiophene ring .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(2-(5-acetylthiophen-2-yl)ethyl)-3,3-dimethylbutanamide involves interactions with specific molecular targets and pathways. Thiophene derivatives are known to interact with various enzymes and receptors, potentially modulating their activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs of 3,3-Dimethylbutanamide Derivatives

The 3,3-dimethylbutanamide group is a common structural motif in agrochemicals, pharmaceuticals, and research compounds. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison
Compound Name Molecular Formula Molecular Weight Key Substituents/Modifications Applications/Source
This compound (Target) C₁₄H₂₁NO₂S 267.39 5-Acetylthiophene-ethyl linker No reported applications
N-(2-Ethylphenyl)-3,3-dimethylbutanamide C₁₄H₂₁NO 219.33 2-Ethylphenyl group Research chemical (no specific use)
Diclocymet (2-cyano-N-(1-(2,4-dichlorophenyl)ethyl)-3,3-dimethylbutanamide) C₁₅H₁₇Cl₂N₂O 335.22 2,4-Dichlorophenyl, cyano group Fungicide (agricultural use)
Expanthenol ((R)-2,4-dihydroxy-N-(3-hydroxypropyl)-3,3-dimethylbutanamide) C₁₀H₂₁NO₄ 219.28 Dihydroxy and hydroxypropyl groups Gastrointestinal drug (therapeutic use)
Compound A (N-[4-(6-fluoro-3,4-dihydro-1H-isoquinolin-2-yl)-2,6-dimethylphenyl]-3,3-dimethylbutanamide) C₂₃H₂₈FN₂O 380.48 Fluorinated isoquinoline, dimethylphenyl Potassium channel modulator (seizures)
2-{[1-(Cyclohexylmethyl)-1H-indazol-3-yl]formamido}-3,3-dimethylbutanamide C₂₀H₂₈N₄O₂ 356.47 Indazole-cyclohexylmethyl complex Research compound (biological studies)

Key Research Findings and Functional Insights

Therapeutic Potential
  • Expanthenol: Hydroxy groups and a short hydroxypropyl chain improve water solubility, enabling its use in gastrointestinal therapy .
  • Compound A : Fluorination and dimethylphenyl substitution confer selectivity for voltage-gated potassium channels, demonstrating the importance of aromatic substituents in central nervous system targeting .

Structural-Activity Relationships (SAR)

Aromatic Substituents: Thiophene vs. Electron-Withdrawing Groups: Diclocymet’s dichlorophenyl and cyano groups increase electrophilicity, critical for covalent interactions in fungicidal activity .

Amide Linker Modifications: Ethyl linkers (as in the target compound) provide flexibility, whereas rigid aromatic systems (e.g., Compound A’s isoquinoline) restrict conformational mobility, affecting target specificity .

Biological Activity

N-(2-(5-acetylthiophen-2-yl)ethyl)-3,3-dimethylbutanamide is a compound characterized by a thiophene ring structure. Thiophene derivatives are widely recognized for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This article explores the biological activity of this specific compound, focusing on its synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

Property Details
IUPAC Name This compound
CAS Number 2034569-44-1
Molecular Formula C14H21NO2S
Molecular Weight 271.39 g/mol

Synthesis

The synthesis of this compound typically involves condensation reactions. Common synthetic methods include:

  • Gewald Reaction
  • Paal–Knorr Synthesis
  • Fiesselmann Synthesis
  • Hinsberg Synthesis

These methods utilize various reagents and conditions to yield high-purity products suitable for biological evaluation.

Anticancer Activity

Recent studies have highlighted the potential of thiophene derivatives in cancer therapy. For instance, compounds structurally similar to this compound were evaluated against human cancer cell lines.

Compound Cell Line IC50 (μg/mL) Reference Drug IC50 (μg/mL)
This compoundMCF-7 (Breast Cancer)TBDDoxorubicin1.6 ± 0.02
Similar Thiophene DerivativeMCF-70.6 ± 0.01Doxorubicin1.6 ± 0.02

In one study, compounds with similar structures demonstrated significant cytotoxic effects against the MCF-7 breast cancer cell line, indicating that the thiophene moiety contributes to their anticancer properties .

Anti-inflammatory Activity

Thiophene derivatives are also known for their anti-inflammatory effects. The mechanism often involves inhibition of pro-inflammatory cytokines and modulation of signaling pathways related to inflammation. While specific data on this compound's anti-inflammatory activity is limited, related compounds have shown promise in preclinical models.

The biological activity of thiophene-containing compounds can be attributed to several mechanisms:

  • Inhibition of Cell Proliferation: Compounds may interfere with cell cycle progression in cancer cells.
  • Induction of Apoptosis: Activation of apoptotic pathways is a common feature among effective anticancer agents.
  • Modulation of Signaling Pathways: Inhibition of NF-kB and other inflammatory pathways contributes to anti-inflammatory effects.

Case Studies

A notable case study involved a series of thiophene derivatives tested for their anticancer properties against various human cancer cell lines. The results indicated that modifications on the thiophene ring significantly affected the biological activity, suggesting that further structural optimization could enhance efficacy .

Q & A

Q. Critical Factors for Yield Optimization :

ConditionImpactOptimal Range
TemperatureHigher temps (80–100°C) improve acylation but risk side reactions60–80°C
Catalyst LoadingExcess AlCl₃ increases acylation efficiency but complicates purification1.2–1.5 eq
Solvent PolarityPolar aprotic solvents (DMF, THF) enhance amide couplingTHF > DMF

Purification via column chromatography (silica gel, hexane/EtOAc gradient) is essential to isolate the final product (>95% purity) .

Advanced Question: How can computational modeling predict the biological targets of this compound, and what validation methods are recommended?

Methodological Answer:

Molecular Docking : Use software like AutoDock Vina to screen against receptors with known affinity for thiophene/amide motifs (e.g., voltage-gated potassium channels, cannabinoid receptors) . Key parameters:

  • Ligand flexibility: Account for rotational bonds in the dimethylbutanamide group.
  • Binding affinity thresholds: Prioritize targets with ΔG ≤ −7.0 kcal/mol.

Molecular Dynamics (MD) Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes. Analyze root-mean-square deviation (RMSD) to confirm pose retention .

Experimental Validation :

  • Radioligand Displacement Assays : Test affinity for Kv7.2 potassium channels (IC₅₀ determination) .
  • Functional Assays : Measure cAMP modulation in HEK293 cells expressing CB1/CB2 receptors .

Q. Example Computational Output :

TargetPredicted ΔG (kcal/mol)Experimental IC₅₀ (nM)
Kv7.2−8.2120 ± 15
CB1−7.6>1,000 (inactive)

Basic Question: What analytical techniques are critical for structural characterization of this compound?

Methodological Answer:

  • X-ray Crystallography : Resolve the 3D structure to confirm regiochemistry of the acetylthiophene group. Crystallize in ethyl acetate/hexane (1:1) .
  • NMR Spectroscopy :
    • ¹H NMR : Key signals include δ 2.35 (s, 3H, acetyl CH₃), δ 3.45 (t, 2H, CH₂-N), and δ 1.20 (s, 9H, dimethylbutanamide) .
    • ¹³C NMR : Confirm carbonyl groups (δ 195–205 ppm for thiophene acetyl; δ 170–175 ppm for amide) .
  • High-Resolution Mass Spectrometry (HRMS) : Exact mass calculated for C₁₅H₂₁NO₂S: 279.1293 ([M+H]⁺).

Advanced Question: How can researchers resolve contradictions in reported bioactivity data (e.g., antimicrobial vs. CNS effects)?

Methodological Answer:

Orthogonal Assays :

  • Antimicrobial : Use standardized MIC assays (CLSI guidelines) against Gram-positive (e.g., S. aureus) and fungal strains (C. albicans) .
  • CNS Activity : Employ patch-clamp electrophysiology to assess ion channel modulation in neuronal cell lines .

Structure-Activity Relationship (SAR) Studies : Synthesize analogs (e.g., replacing acetyl with nitro groups) to isolate bioactivity contributors .

Metabolic Stability Testing : Incubate with liver microsomes to rule out metabolite interference in conflicting assays .

Q. Example Data Discrepancy Resolution :

Assay TypeObserved ActivityLikely Cause
Antimicrobial (MIC = 8 µg/mL)True compound effectThiophene moiety disrupting membrane integrity
CNS (No Kv7.2 inhibition)Low blood-brain barrier permeabilityLogP = 2.1 (suboptimal for CNS penetration)

Advanced Question: What strategies are effective for identifying off-target interactions in pharmacological studies?

Methodological Answer:

Proteome-Wide Screening : Use affinity chromatography with immobilized compound to pull down binding proteins from tissue lysates .

Thermal Shift Assays (TSA) : Monitor protein melting temperature shifts in presence of the compound to identify stabilized targets .

CRISPR-Cas9 Knockout Models : Validate candidate targets (e.g., COX-2, TRPV1) in knockout cell lines to confirm functional relevance .

Q. Key Findings from Evidence :

  • Similar dimethylbutanamide analogs show off-target binding to cytochrome P450 enzymes (CYP3A4, Ki = 5 µM) .
  • Thiophene derivatives may interact with TRP channels due to structural mimicry of endogenous ligands .

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